Cas no 385786-44-7 (N-(4-bromophenyl)-2-3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-ylacetamide)

N-(4-bromophenyl)-2-3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-ylacetamide structure
385786-44-7 structure
Product Name:N-(4-bromophenyl)-2-3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-ylacetamide
CAS No:385786-44-7
MF:C17H12BrF3N2O2S
MW:445.25359249115
CID:6063394
PubChem ID:2906457
Update Time:2025-07-17

N-(4-bromophenyl)-2-3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-bromophenyl)-2-3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-ylacetamide
    • AB00673624-01
    • N-(4-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
    • 385786-44-7
    • SR-01000499272-1
    • N-(4-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
    • AKOS001666266
    • EU-0012455
    • SR-01000499272
    • F1199-0007
    • N-(4-bromophenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide
    • AKOS016318777
    • Inchi: 1S/C17H12BrF3N2O2S/c18-10-2-4-11(5-3-10)22-15(24)8-14-16(25)23-12-7-9(17(19,20)21)1-6-13(12)26-14/h1-7,14H,8H2,(H,22,24)(H,23,25)
    • InChI Key: QBDIPEDQXVLQIF-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)NC(CC1C(NC2C=C(C(F)(F)F)C=CC=2S1)=O)=O

Computed Properties

  • Exact Mass: 443.97550g/mol
  • Monoisotopic Mass: 443.97550g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 541
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 83.5Ų

N-(4-bromophenyl)-2-3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-ylacetamide Pricemore >>

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Additional information on N-(4-bromophenyl)-2-3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-ylacetamide

Recent Advances in the Study of N-(4-bromophenyl)-2-3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-ylacetamide (CAS: 385786-44-7)

The compound N-(4-bromophenyl)-2-3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-ylacetamide (CAS: 385786-44-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzothiazine core and trifluoromethyl group, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its pharmacological properties.

One of the key areas of interest is the compound's role as a modulator of specific biological pathways. Researchers have identified that the trifluoromethyl group enhances the molecule's binding affinity to certain protein targets, making it a valuable candidate for drug development. Additionally, the bromophenyl moiety contributes to its stability and bioavailability, which are critical factors for in vivo applications. Recent publications have highlighted its efficacy in preclinical models of inflammatory and neurodegenerative diseases.

In terms of synthetic chemistry, advancements have been made in the scalable production of this compound. A study published in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves yield and reduces the use of hazardous reagents. This development is particularly significant for industrial-scale production, as it addresses previous challenges related to cost and environmental impact. The optimized protocol also allows for the introduction of various functional groups, enabling further structural diversification.

Pharmacological evaluations have revealed that N-(4-bromophenyl)-2-3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-ylacetamide exhibits potent inhibitory activity against specific enzymes involved in disease pathways. For instance, it has been shown to effectively inhibit kinases that play a role in cancer progression. These findings have spurred further investigations into its potential as a targeted therapy, with several research groups exploring its use in combination with existing treatments to enhance therapeutic outcomes.

Despite these promising results, challenges remain in translating this compound into clinical applications. Issues such as metabolic stability, toxicity profiles, and formulation optimization need to be addressed. Ongoing research is focused on conducting comprehensive pharmacokinetic and toxicological studies to ensure its safety and efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable therapeutic agent.

In conclusion, N-(4-bromophenyl)-2-3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-ylacetamide represents a promising candidate in the field of medicinal chemistry. Its unique structural features and biological activities make it a valuable subject of study for researchers aiming to develop novel therapeutics. Continued research and collaboration will be essential to overcome existing challenges and unlock its full potential in addressing unmet medical needs.

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